molecular formula C23H29N3O3 B15149303 N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide

N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B15149303
M. Wt: 395.5 g/mol
InChI Key: XPMGVVSGEIZRKB-UHFFFAOYSA-N
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Description

N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound that features a tert-butylamino group, a methyl group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide typically involves multiple steps. One common method is the reductive amination of a ketone with a tert-butylamine derivative. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-benzamido-N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-15(2)19(22(29)26-23(3,4)5)25-21(28)17-13-9-10-14-18(17)24-20(27)16-11-7-6-8-12-16/h6-15,19H,1-5H3,(H,24,27)(H,25,28)(H,26,29)

InChI Key

XPMGVVSGEIZRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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